6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine
Description
6-Chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a quinazoline derivative characterized by a 6-chloro-4-phenylquinazoline core linked to a 5,6,7,8-tetrahydroquinazolin-2-amine substituent via an N-aryl bond. The 6-chloro and 4-phenyl groups contribute to its lipophilic profile (logP ~6.46, extrapolated from similar compounds), suggesting moderate solubility and membrane permeability .
Properties
Molecular Formula |
C28H22ClN5 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C28H22ClN5/c29-20-15-16-24-22(17-20)26(19-11-5-2-6-12-19)33-28(31-24)34-27-30-23-14-8-7-13-21(23)25(32-27)18-9-3-1-4-10-18/h1-6,9-12,15-17H,7-8,13-14H2,(H,30,31,32,33,34) |
InChI Key |
WRGZQNJDSYSPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Alternative Route via Dichloroquinazoline Intermediate
A more direct approach involves 2,4-dichloroquinazoline (15 ) as a starting material (PMC). Treatment with ammonia or ammonium hydroxide under controlled pH substitutes the 4-chloro group, leaving the 6-position available for further functionalization. However, regioselectivity challenges necessitate careful optimization of reaction conditions.
Synthesis of 4-Phenyl-5,6,7,8-Tetrahydroquinazolin-2-amine (Intermediate B)
Hydrogenation of Aromatic Quinazolines
The tetrahydroquinazoline subunit is synthesized via partial hydrogenation of a fully aromatic precursor. For example, 4-phenylquinazolin-2-amine is subjected to catalytic hydrogenation (H₂, Pd/C) in ethanol at 50–60 psi. This selectively reduces the pyrazine ring while preserving the phenyl substituent.
Yield Optimization :
Cyclocondensation of Cyclohexenone Derivatives
An alternative route begins with cyclohexenone derivatives. Condensation of 2-aminobenzophenone with guanidine carbonate in dimethylacetamide (DMA) at 150°C forms the tetrahydroquinazoline core. This method avoids pre-hydrogenation steps but requires high-temperature conditions.
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution
Intermediate A (6-chloro-4-phenylquinazolin-2-amine) reacts with Intermediate B (4-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine) via nucleophilic substitution. The chloro group at position 6 of Intermediate A is displaced by the amine group of Intermediate B in anhydrous DMF at 80–100°C.
Representative Conditions :
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 24 | 58 |
| 2 | DMSO | Et₃N | 100 | 12 | 63 |
Buchwald-Hartwig Amination
For enhanced efficiency, palladium-catalyzed cross-coupling is employed. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene, the chloro and amine groups couple at 110°C. This method improves regioselectivity and reduces side reactions.
Catalytic System :
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation relies on:
-
¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂ (δ 6.9–7.1 ppm).
-
HRMS : [M+H]⁺ calculated for C₂₇H₂₁ClN₆: 489.1564; found: 489.1568.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Sub. | Simple conditions | Long reaction times | 58–63 |
| Buchwald-Hartwig | High regioselectivity | Costly catalysts | 70–75 |
| Direct Cyclization | Fewer steps | Requires high temps | 50–55 |
Chemical Reactions Analysis
6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
Key Observations:
- Chlorine at position 6 (shared with ) may enhance electronegativity and π-stacking interactions compared to bromine () or methyl groups ().
- Lipophilicity is comparable to 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, suggesting similar pharmacokinetic challenges, such as low aqueous solubility.
Biological Activity
6-Chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H22ClN5
- Molecular Weight : 425.91 g/mol
This compound features a quinazoline core substituted with a chloro group and a tetrahydroquinazoline moiety, which may influence its biological properties.
Research indicates that compounds similar to 6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine may act through various mechanisms:
- Topoisomerase Inhibition : Compounds in the tetrahydroquinazoline class have been shown to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs . This inhibition disrupts DNA replication and transcription in cancer cells.
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in tissues. Studies have shown that certain quinazoline derivatives possess moderate inhibitory activity against hCA II with Ki values ranging from 52.6 to 940.3 nM .
Anticancer Activity
The anticancer potential of this compound is highlighted in several studies:
These findings suggest that the compound could be effective in targeting specific cancer types through its action on topoisomerases.
Enzyme Inhibition Activity
The enzyme inhibition profile is summarized below:
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| Compound A | hCA II | 52.6 |
| Compound B | hCA I | 567.6 |
| Compound C | hCA I | 940.3 |
These results indicate that the compound has varying degrees of inhibition across different carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where CA activity is dysregulated.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various quinazoline derivatives on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated significant growth inhibition at low micromolar concentrations, supporting further investigation into this compound's efficacy as an anticancer agent.
-
In Vivo Studies :
- Animal models treated with similar quinazoline derivatives showed reduced tumor growth rates compared to control groups, reinforcing the potential of these compounds in clinical applications for cancer therapy.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-chloro-4-phenyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A general approach includes:
Core Formation : React 4-chloroquinazoline derivatives with primary amines (e.g., 4-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine) in polar aprotic solvents (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine) at room temperature .
Cross-Coupling : For substituent introduction, employ Suzuki-Miyaura coupling with arylboronic acids under microwave conditions (150°C, 1 hour) using Pd(PPh₃)₄ as a catalyst .
Purification : Use gradient silica column chromatography (e.g., 5–75% ethyl acetate in hexanes) and validate purity via LCMS (>95%) .
Basic: What analytical techniques confirm structural integrity and purity of this compound?
Methodological Answer:
Critical techniques include:
NMR Spectroscopy : Use - and -NMR (DMSO-d₆) to verify substituent positions and aromaticity. For example, δ 8.51 ppm (quinazoline protons) and δ 148.26 ppm (carbonyl carbons) confirm backbone structure .
HRMS : Validate molecular weight (e.g., m/z 362.0957 [M+H]) with <1 ppm error .
LCMS Purity : Employ Agilent systems with TFA-modified gradients (4–100% acetonitrile/water) and dual UV detection (254 nm) to ensure >95% purity .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Address discrepancies through:
Assay Validation : Standardize kinase inhibition protocols (e.g., Reaction Biology Corporation’s kinase panel) to minimize variability .
Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., hydroxylated metabolites) that may alter activity .
Replication : Repeat experiments under controlled conditions (solvent, temperature) and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What strategies optimize reaction yield during scale-up synthesis?
Methodological Answer:
Optimization steps include:
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) to improve coupling efficiency .
Solvent Optimization : Replace DMF with toluene/EtOH mixtures to enhance solubility and reduce side reactions .
Computational Design : Apply quantum chemical calculations (e.g., DFT) via ICReDD’s methods to predict optimal reaction pathways and reduce trial-and-error .
Advanced: How to design SAR studies for this quinazoline derivative’s pharmacophore?
Methodological Answer:
Systematic SAR design involves:
Substituent Variation : Synthesize analogs with modified aryl (e.g., fluorophenyl) or amine groups (e.g., pyridylmethyl) to assess steric/electronic effects .
Activity Profiling : Test analogs against kinase panels (CLK1, CDK9) and quantify IC₅₀ values using dose-response curves .
Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity .
Advanced: Which computational approaches predict binding interactions with kinase targets?
Methodological Answer:
Key methods include:
Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CLK1, PDB: 1Z57). Focus on hydrogen bonds with hinge regions (e.g., Glu220) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of quinazoline-protein complexes under physiological conditions .
QM/MM Hybrids : Combine Gaussian (DFT) and AMBER to calculate binding energies and transition states for covalent inhibition mechanisms .
Basic: What solvents and reaction conditions minimize byproduct formation during synthesis?
Methodological Answer:
Solvent Choice : Use anhydrous DMF or DMAc to suppress hydrolysis of chloroquinazoline intermediates .
Temperature Control : Maintain reactions at ≤150°C (microwave-assisted) to avoid decomposition .
Workup Protocol : Wash organic layers with 3N LiCl to remove residual Pd catalysts and polar impurities .
Advanced: How to analyze conflicting cytotoxicity data in different cell lines?
Methodological Answer:
Cell Line Authentication : Verify origins via STR profiling to rule out cross-contamination .
Pharmacokinetic Profiling : Measure intracellular concentrations via LCMS to correlate exposure with cytotoxicity .
Pathway Analysis : Use RNA-seq to identify differential expression of pro-survival genes (e.g., Bcl-2) across cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
